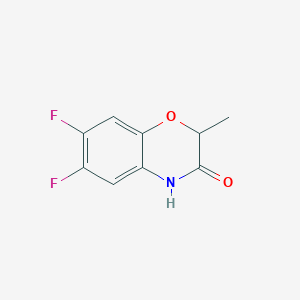

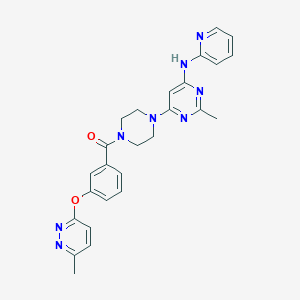

![molecular formula C15H13N3OS B2448049 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1004223-76-0](/img/structure/B2448049.png)

2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Anticancer Properties

Thieno[3,2-d]pyrimidines have garnered attention due to their potential as anticancer agents. Research suggests that compounds like 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may inhibit cancer cell growth and proliferation. Further investigations into its mechanism of action and specific cancer types are warranted .

Mycobacterial Inhibition

Recent studies have identified 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide as a potent inhibitor of mycobacterial ATP synthase (Cyt-bd). This compound shows promising activity against Mycobacterium tuberculosis (Mtb) strains, making it a valuable chemical probe for studying mycobacterial oxidative phosphorylation pathways .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines exhibit antimicrobial properties. Researchers have explored their potential as novel antibiotics. While more specific data on this compound’s antibacterial effects are needed, its structural features make it an interesting candidate for further investigation .

Neuroprotective Effects

Some thieno[3,2-d]pyrimidines have demonstrated neuroprotective properties. Although direct evidence for 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is limited, its structural similarity to other neuroprotective compounds warrants exploration in this context .

Anti-inflammatory Activity

Certain thieno[3,2-d]pyrimidines exhibit anti-inflammatory effects. While data on this specific compound are scarce, its potential as an anti-inflammatory agent merits further investigation .

Chemical Biology Probes

Researchers often use structurally unique compounds as chemical probes to study biological processes. 2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide could serve as a valuable tool for investigating cellular pathways, protein interactions, and enzymatic functions .

Future Directions

Based on the structure-guided functionalities of thieno pyrimidine skeleton and computer-aided drug development strategy, a series of novel 2,4-diamino-thieno pyrimidine derivatives were designed and synthesized . This suggests that there is potential for further optimization of the structure and the creation of more selective and active compounds in the future.

properties

IUPAC Name |

2,4-dimethyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-9-3-4-11(10(2)7-9)14(19)18-13-12-5-6-20-15(12)17-8-16-13/h3-8H,1-2H3,(H,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZWEMUZGLSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)

![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2447973.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2447978.png)

![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)